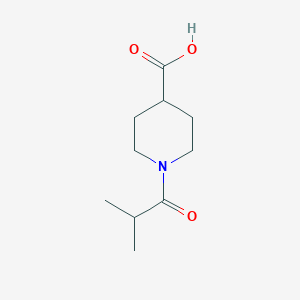

1-Isobutyrylpiperidine-4-carboxylic acid

Description

Historical Context and Discovery

The development of 1-isobutyrylpiperidine-4-carboxylic acid emerged from the broader exploration of piperidine derivatives in organic chemistry during the late 20th and early 21st centuries. The compound was first documented in chemical databases in 2007, with its initial creation date recorded as November 13, 2007, in major chemical information systems. This timeline coincides with the expansion of pharmaceutical research into heterocyclic compounds containing nitrogen-bearing ring systems.

The synthesis methodology for this compound gained significant attention following patent developments in the pharmaceutical industry. A notable contribution to the field came through Chinese patent CN102351780A, which described innovative synthetic approaches for related piperidine carboxylic acid derivatives. This patent work, published in 2011, established foundational synthetic routes that influenced subsequent research into isobutyryl-substituted piperidine compounds.

The compound's discovery and development were closely linked to research into pipecolic acid derivatives, which have established biological significance. Pipecolic acid, or piperidine-2-carboxylic acid, serves as a naturally occurring amino acid with the formula HNC₅H₉CO₂H. The structural relationship between pipecolic acid and synthetic derivatives like this compound has provided valuable insights into structure-activity relationships within this chemical class.

Classification within Piperidine-Based Carboxylic Acids

This compound belongs to the broader family of N-substituted piperidine carboxylic acids, which are characterized by carboxylic acid functionality attached to the piperidine ring system. The compound features a six-membered saturated nitrogen heterocycle with carboxylic acid substitution at the 4-position and an isobutyryl group attached to the nitrogen atom.

Within the systematic classification of piperidine derivatives, this compound can be categorized alongside related structures such as 1-isopropylpiperidine-4-carboxylic acid, which bears the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 grams per mole. The structural comparison reveals the additional carbonyl functionality in the isobutyryl derivative, which significantly influences both chemical reactivity and biological activity profiles.

The compound shares structural features with other significant piperidine carboxylic acids, including 1-pyridine-4-yl-piperidine-4-carboxylic acid, which contains an aromatic pyridine substituent rather than the aliphatic isobutyryl group. This structural variation demonstrates the diversity possible within the piperidine carboxylic acid framework and highlights the specific properties conferred by the isobutyryl substitution pattern.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | C₁₀H₁₇NO₃ | 199.25 | 330985-26-7 |

| 1-Isopropylpiperidine-4-carboxylic acid | C₉H₁₇NO₂ | 171.24 | 280771-97-3 |

| 1-Pyridine-4-yl-piperidine-4-carboxylic acid | C₁₁H₁₄N₂O₂ | 206.24 | 93913-86-1 |

Significance in Organic and Heterocyclic Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both an amide and a carboxylic acid, providing multiple sites for chemical modification and derivatization. The compound exhibits the characteristic Simplified Molecular Input Line Entry System representation of CC(C)C(=O)N1CCC(CC1)C(=O)O, which clearly illustrates the branched alkyl chain attached to the carbonyl group and the carboxylic acid functionality.

From a stereochemical perspective, the compound presents interesting conformational possibilities due to the flexibility of the piperidine ring and the rotational freedom around the amide bond. The International Chemical Identifier for the compound, InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14), provides a standardized representation that facilitates computational analysis and database searches.

The compound's chemical properties include a calculated density of 1.142±0.06 grams per cubic centimeter at 20 degrees Celsius, indicating moderate molecular packing efficiency. The melting point range of 102-104 degrees Celsius suggests reasonable thermal stability for synthetic and analytical procedures. Additionally, the boiling point of 381.8±35.0 degrees Celsius at 760 millimeters of mercury provides important information for purification and handling protocols.

The polarizability of the molecule, calculated at 20.3±0.5 × 10⁻²⁴ cubic centimeters, reflects the electronic distribution within the molecular framework and influences intermolecular interactions. The vapor pressure of 0.0±1.9 millimeters of mercury at 25 degrees Celsius indicates low volatility under standard conditions, which is favorable for storage and handling.

Research Applications Overview

Research applications of this compound span multiple areas of chemical and pharmaceutical science. The compound serves as a crucial building block in the synthesis of more complex heterocyclic systems, particularly those requiring precise spatial arrangement of functional groups. The presence of both electron-withdrawing carbonyl groups and the conformationally flexible piperidine ring makes this compound valuable for structure-activity relationship studies.

In synthetic organic chemistry, the compound has found applications in multi-step synthesis protocols, particularly those involving protection and deprotection strategies. The isobutyryl group can function as a protecting group for the piperidine nitrogen while allowing selective modification of the carboxylic acid functionality. This dual functionality has proven valuable in complex natural product synthesis and pharmaceutical intermediate preparation.

The compound's role in pharmaceutical research extends to its use as a synthetic intermediate in the preparation of bioactive molecules. Patent literature indicates its involvement in synthetic routes toward compounds with potential therapeutic applications, although specific biological targets remain subjects of ongoing investigation. The structural features of the molecule, particularly the combination of the piperidine ring with the isobutyryl amide functionality, provide a framework for designing molecules with specific pharmacological properties.

Analytical chemistry applications include the use of this compound as a reference standard and derivatizing agent. The compound's well-defined physical properties and chemical stability make it suitable for method development in chromatographic and spectroscopic analyses. The predicted collision cross section values for various adducts, including [M+H]⁺ at 200.12813 with a predicted collision cross section of 145.3 Ų, provide valuable information for mass spectrometric identification and quantification.

| Analytical Parameter | Value | Units |

|---|---|---|

| Melting Point | 102-104 | °C |

| Boiling Point | 381.8±35.0 | °C at 760 mmHg |

| Density | 1.142±0.06 | g/cm³ at 20°C |

| Flash Point | 184.7±25.9 | °C |

| Vapor Pressure | 0.0±1.9 | mmHg at 25°C |

| Polarizability | 20.3±0.5 | 10⁻²⁴ cm³ |

Research into related piperidine derivatives has demonstrated the importance of positional isomerism and substitution patterns in determining biological activity. Comparative studies with compounds such as 1-isobutylpiperidine-4-carboxylic acid, which lacks the carbonyl functionality present in the isobutyryl derivative, provide insights into the contribution of specific functional groups to overall molecular properties. These structure-activity relationship studies continue to inform the design of new compounds within this chemical class.

Properties

IUPAC Name |

1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSWWHNOGGYQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588174 | |

| Record name | 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330985-26-7 | |

| Record name | 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpropanoyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of Piperidine-4-carboxylic Acid

- Starting Material: Piperidine-4-carboxylic acid (also known as nipecotic acid).

- Acylating Agent: Isobutyryl chloride.

- Base: Triethylamine or similar organic base to neutralize the hydrochloric acid generated.

- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Reaction is usually conducted at low to ambient temperatures (0–25 °C) to control the rate and avoid side reactions.

- Reaction Time: Several hours, depending on scale and conditions.

$$

\text{Piperidine-4-carboxylic acid} + \text{Isobutyryl chloride} \xrightarrow[\text{Base}]{\text{Solvent, 0-25 °C}} \text{this compound} + \text{HCl (neutralized)}

$$

Industrial Scale Considerations

- The industrial process mirrors the laboratory synthesis but includes scaled-up reactors with efficient stirring and temperature control.

- Additional purification steps such as crystallization, filtration, and drying are employed to meet quality standards.

- Quality control involves checking purity (typically >98%) and melting point consistency.

Alternative Synthetic Approaches

While direct acylation is the primary method, related preparative steps for the precursor piperidine-4-carboxylic acid are relevant:

Hydrogenation of 4-Pyridinecarboxylic Acid

- 4-Pyridinecarboxylic acid can be hydrogenated using palladium on carbon catalyst under elevated pressure (3–5 MPa) and temperature (80–100 °C) to yield piperidine-4-carboxylic acid.

- This method is industrially significant for producing the key intermediate before acylation.

- Typical yields are high (85–97% molar yield relative to starting pyridine acid).

Strecker Synthesis Variants

- Aminonitrile intermediates can be formed from piperidone derivatives via Strecker synthesis, followed by hydrolysis to yield piperidine carboxylic acids.

- This method is less common for this compound but relevant for related amino acid derivatives.

Data Table: Key Reaction Parameters for Acylation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting Material | Piperidine-4-carboxylic acid | Purity > 98% |

| Acylating Agent | Isobutyryl chloride | Fresh, anhydrous |

| Base | Triethylamine | Stoichiometric or slight excess |

| Solvent | Dichloromethane, THF | Anhydrous |

| Temperature | 0–25 °C | Controlled to minimize side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 80–95% | After purification |

| Purity (HPLC) | >98% | Confirmed by analytical methods |

| Melting Point | ~140–150 °C | Consistent with literature |

Research Findings and Analysis

- The acylation reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the amide bond.

- Use of a base such as triethylamine is critical to neutralize HCl and drive the reaction forward.

- Solvent choice affects solubility and reaction rate; anhydrous conditions prevent hydrolysis of acyl chloride.

- Temperature control is essential to avoid over-acylation or decomposition.

- Industrial hydrogenation of 4-pyridinecarboxylic acid to piperidine-4-carboxylic acid is well-established, using palladium catalysts under hydrogen pressure, providing a reliable precursor for acylation.

- Purification by crystallization from methanol or similar solvents yields high-purity product suitable for pharmaceutical or research applications.

Summary of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Hydrogenation of 4-pyridinecarboxylic acid | Pd/C catalyst, 3–5 MPa H2, 80–100 °C, 3–6 h |

| 2 | Isolation of piperidine-4-carboxylic acid | Filtration, drying |

| 3 | Acylation with isobutyryl chloride | Triethylamine base, anhydrous solvent, 0–25 °C, 2–6 h |

| 4 | Work-up and purification | Crystallization, filtration, drying |

| 5 | Quality control | HPLC purity >98%, melting point analysis |

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyrylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyryl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Isobutyrylpiperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Isobutyrylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties based on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxylic Acid Derivatives

*Note: Log P values estimated based on substituent contributions.

Key Differences and Research Findings

Substituent Effects on Solubility and Bioavailability: The pyridin-4-yl derivative () exhibits high aqueous solubility due to its hydrochloride salt, making it suitable for intravenous formulations. In contrast, the isobutyryl and cyclopentylcarbonyl analogs are more lipophilic, favoring blood-brain barrier penetration . Ethoxycarbonyl-substituted compounds () are prone to hydrolysis, limiting their utility in oral drugs but valuable as prodrugs .

Biological Activity: Carboxypiperidine derivatives with aromatic groups (e.g., 4-chlorophenoxyacetyl in ) show antimicrobial activity due to halogen-mediated interactions with bacterial targets .

Synthetic Utility :

Biological Activity

1-Isobutyrylpiperidine-4-carboxylic acid (IBPCA) is a compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It belongs to a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of IBPCA, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of IBPCA is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets, such as receptors and enzymes. This interaction can modulate various cellular pathways and biological responses. The compound's unique isobutyryl group contributes to its distinct chemical properties, making it a valuable subject for research in drug development.

Biological Activity Overview

Research indicates that IBPCA exhibits various biological activities, including:

- Antiviral Activity : IBPCA and its derivatives have shown promising results in inhibiting the replication of viruses such as herpes simplex virus (HSV). For example, certain derivatives demonstrated significant antiviral activity with low cytotoxicity, indicating their therapeutic potential .

- Anticancer Properties : Preliminary studies suggest that IBPCA may have anticancer effects, although detailed investigations are still required to elucidate its efficacy against specific cancer cell lines .

- Neuropharmacological Effects : The compound's structure allows it to interact with neuroreceptors, potentially influencing neurological pathways. This aspect is under investigation for its implications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of IBPCA, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Piperidine derivative | Antiviral activity against HSV | - |

| Isonipecotic Acid | Piperidine derivative | Neuropharmacological effects | - |

| 4-Piperidinecarboxylic Acid | Piperidine derivative | General piperidine activity | - |

IBPCA stands out due to its specific isobutyryl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of IBPCA through various experimental approaches:

- Antiviral Efficacy : A study evaluated several derivatives of IBPCA against HSV-2, showing that some compounds inhibited viral replication significantly at concentrations as low as 1 μM. These findings suggest that structural modifications can enhance antiviral potency while maintaining low cytotoxicity levels .

- Synthesis and Activity Correlation : Research focusing on the synthesis of amine-linked compounds derived from IBPCA revealed that these modifications resulted in enhanced biological activity compared to amide equivalents. The most potent compound exhibited an IC50 value of 700 nM in biological assays targeting specific enzymes involved in steroid metabolism .

- Neuropharmacological Studies : Investigations into the interaction of IBPCA with neurotransmitter receptors indicate potential applications in treating neurological disorders. The compound's ability to modulate receptor activity could lead to new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling 1-Isobutyrylpiperidine-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis or handling of powders .

- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify the piperidine ring and isobutyryl group (e.g., carbonyl peaks at ~170 ppm in -NMR) .

- Chromatography : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H] for CHNO: 200.1287) .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of isobutyryl groups to the piperidine-4-carboxylic acid scaffold?

- Methodological Answer :

- Acylation : React piperidine-4-carboxylic acid with isobutyryl chloride in dry dichloromethane, using triethylamine as a base (0°C to room temperature, 12 hr). Monitor via TLC (R ~0.5 in ethyl acetate/hexane 1:1) .

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve yield (85–90%) and reduce toxicity .

- Workup : Purify via recrystallization from ethanol/water (3:1) to remove unreacted starting material .

Q. How can contradictory spectral data (e.g., NMR shifts) during structural validation be resolved?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine ring signals .

- Deuterated Solvents : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts (e.g., carboxylic acid protons may appear only in DMSO-d) .

- Cross-Validation : Compare with literature data for analogous compounds (e.g., 1-acetylpiperidine-4-carboxylic acid, δ 3.4–3.6 ppm for N-CH) .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24 hr. Monitor degradation products via HPLC-MS .

- Kinetic Studies : Calculate half-life (t) at pH 7.4 (physiological conditions) using UV-Vis spectroscopy (λ ~210 nm) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to mitigate oxidation of the piperidine ring in acidic conditions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps; identify electrophilic sites (e.g., carbonyl carbon) susceptible to nucleophilic attack .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates of the isobutyryl group .

- Docking Studies : Map electrostatic potential surfaces to assess binding affinity with biological targets (e.g., enzymes with catalytic serine residues) .

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in logP values reported for derivatives of this compound?

- Methodological Answer :

- Experimental Measurement : Determine logP via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., XLogP3) .

- Structural Factors : Account for ionization of the carboxylic acid group (pKa ~4.5), which lowers logP in aqueous media .

- LC-MS Validation : Use reverse-phase HPLC retention times as a proxy for hydrophobicity .

Analytical Best Practices

Q. What are the challenges in interpreting mass spectrometry data for derivatives, and how can they be mitigated?

- Methodological Answer :

- Fragmentation Patterns : Use MS/MS to distinguish between isobaric fragments (e.g., loss of CO vs. isobutyryl group) .

- High-Resolution MS : Employ Q-TOF instruments (resolution >30,000) to differentiate [M+H] from adducts (e.g., [M+Na]) .

- Isotopic Labeling : Synthesize -labeled analogs to confirm fragment origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.